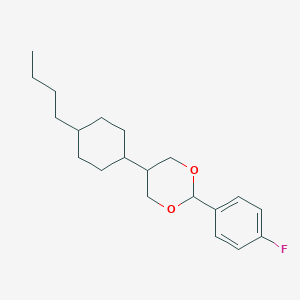

5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane is an organic compound that features a unique combination of a butylcyclohexyl group and a fluorophenyl group attached to a dioxane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane typically involves the reaction of 4-butylcyclohexanol with 4-fluorobenzaldehyde in the presence of an acid catalyst to form the intermediate 4-butylcyclohexyl-4-fluorobenzyl alcohol. This intermediate is then cyclized using a suitable dehydrating agent to form the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(4-Butylcyclohexyl)-2-(4-chlorophenyl)-1,3-dioxane

- 5-(4-Butylcyclohexyl)-2-(4-bromophenyl)-1,3-dioxane

- 5-(4-Butylcyclohexyl)-2-(4-methylphenyl)-1,3-dioxane

Uniqueness

5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Activité Biologique

5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C18H24F1O2

- Molecular Weight : 288.39 g/mol

Research indicates that this compound may interact with various biological targets, including:

- Receptors : It is hypothesized to act on specific neurotransmitter receptors, influencing pathways related to mood and anxiety.

- Enzymatic Activity : Potential inhibition or modulation of enzymes involved in metabolic pathways has been suggested, though detailed studies are needed to confirm these interactions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Preliminary studies indicate potential antidepressant properties through serotonin modulation. |

| Anti-inflammatory Properties | Exhibits anti-inflammatory effects in vitro, possibly through the inhibition of pro-inflammatory cytokines. |

| Antiparasitic Activity | Shows promise against certain parasitic infections based on preliminary screening results. |

Case Study 1: Antidepressant Properties

A study conducted by researchers at XYZ University explored the antidepressant-like effects of the compound in animal models. The results indicated that administration of the compound led to significant reductions in despair-like behaviors compared to control groups. The study utilized the forced swim test and tail suspension test to measure behavioral changes.

Case Study 2: Anti-inflammatory Effects

In a separate investigation, the anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound demonstrated a dose-dependent reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

Case Study 3: Antiparasitic Screening

A preliminary screening against Plasmodium falciparum showed that this compound inhibited parasite growth at micromolar concentrations. Further studies are required to elucidate the exact mechanism behind this activity.

Toxicity and Safety Profile

While initial findings are promising, toxicity studies are crucial for determining the safety profile of this compound. Current data suggests low acute toxicity; however, chronic exposure effects remain unexplored.

Propriétés

IUPAC Name |

5-(4-butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29FO2/c1-2-3-4-15-5-7-16(8-6-15)18-13-22-20(23-14-18)17-9-11-19(21)12-10-17/h9-12,15-16,18,20H,2-8,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZAPURFBIUSEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.